6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is a chemical compound with notable significance in pharmacological research, particularly concerning neurotoxicity and neurodegenerative diseases. It is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride, commonly known as MPTP, which is recognized for its role as a dopaminergic neurotoxin that induces symptoms akin to Parkinson's disease by damaging dopaminergic neurons in the brain's substantia nigra. The compound is classified as a tetrahydropyridine derivative and is often utilized in scientific studies to explore mechanisms of neurotoxicity and potential therapeutic interventions.
The chemical structure of 6-methyl-2,3,4,5-tetrahydropyridine hydrochloride can be summarized by its molecular formula and a molecular weight of approximately 97.16 g/mol. The compound is categorized under tetrahydropyridines, which are five-membered nitrogen-containing heterocycles. Its CAS number is 1462-92-6, and it has been referenced in various scientific literature for its biochemical properties and applications in neuropharmacology.
The synthesis of 6-methyl-2,3,4,5-tetrahydropyridine hydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method includes the condensation of 2-pyrrolidinone with methyl acrylate or similar alkylating agents. This reaction can be facilitated using a base catalyst to promote nucleophilic attack on the electrophilic carbon center.
The reaction conditions may vary, but it often requires heating under reflux to ensure complete conversion of starting materials. The isolation of the product can be achieved through crystallization from an appropriate solvent or by employing chromatographic techniques for purification.
The molecular structure of 6-methyl-2,3,4,5-tetrahydropyridine features a saturated five-membered ring containing one nitrogen atom. The methyl group at position six contributes to its unique properties compared to other tetrahydropyridine derivatives.
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride can undergo various chemical reactions typical for amines and heterocycles. These include:
The reactivity of this compound is influenced by the nitrogen atom's basicity and the ring structure's stability. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and selectivity.
The mechanism of action for 6-methyl-2,3,4,5-tetrahydropyridine hydrochloride primarily involves its conversion into neurotoxic metabolites that impact mitochondrial function. In particular, when metabolized to 1-methyl-4-phenylpyridinium (MPP+), it inhibits mitochondrial complex I activity.
This inhibition leads to increased oxidative stress within neurons and subsequent cell death. The neurotoxic effects are characterized by the depletion of dopamine levels and the activation of apoptotic pathways in susceptible neuronal populations.
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is primarily utilized in research related to:
This compound serves as a valuable tool for developing therapeutic strategies aimed at mitigating neurodegeneration and exploring mitochondrial dysfunction's role in various neurological diseases.
Tetrahydropyridines (THPs) exist as distinct structural isomers differentiated by double-bond positioning: 1,2,3,4-THP, 1,2,3,6-THP, and 2,3,4,5-THP. These configurations profoundly influence biological activity due to variations in ring conformation, electron distribution, and stereochemistry. The 1,2,3,6-THP isomer (exemplified by the neurotoxin MPTP) enables metabolic activation to MPP⁺, inducing Parkinsonian neurodegeneration via mitochondrial complex I inhibition [2]. In contrast, 2,3,4,5-THPs (including 6-methyl-2,3,4,5-THP hydrochloride) adopt saturated ring conformations that enhance stability and facilitate specific target interactions, such as antifungal activity in long-chain derivatives [4] [5]. Stereochemistry further modulates bioactivity; chiral centers in substituted THPs dictate receptor binding affinity, as observed in M5 muscarinic antagonists where stereoselective synthesis yields nanomolar-potency compounds [7].
Table 1: Biological Implications of Key Tetrahydropyridine Isomers
Isomer Type | Representative Compound | Biological Consequence |
---|---|---|
1,2,3,6-THP | MPTP (1-methyl-4-phenyl-1,2,3,6-THP) | Metabolized to neurotoxic MPP⁺; selective dopaminergic neuron destruction [2] |
2,3,4,5-THP | 6-methyl-2,3,4,5-THP hydrochloride | Antifungal lead optimization; chain length-dependent activity [4] |
1,2,3,4-THP | Steroidal alkaloid analogs | Modulation of ion channels/enzyme targets via conformational rigidity [5] |
Naturally occurring THP alkaloids serve as evolutionary-optimized templates for drug discovery. The venom of the fire ant (Solenopsis invicta) contains 2-alkyl-6-methyl-2,3,4,5-THPs (e.g., 2-methyl-6-pentadecyl-THP), which exhibit innate antimicrobial properties [4]. Similarly, Lobelia siphilitica produces 6-[(E)-2-(3-methoxyphenyl)ethenyl]-2,3,4,5-THP, demonstrating the scaffold’s prevalence in plant defense chemistry [2]. The steroidal alkaloid solacongestidine from Solanum congestiflorum incorporates a 2,3,4,5-THP moiety linked to potent antifungal effects against opportunistic pathogens [4]. These natural analogs share structural homology with synthetic 6-methyl-2,3,4,5-THP hydrochloride, particularly in the enamine/imine tautomerism at C-1/N, which influences protonation states and membrane permeability [1] [3].
The 1982 discovery of MPTP-induced parkinsonism revolutionized THP research, revealing how 1,2,3,6-THP metabolism by MAO-B generates cytotoxic pyridinium species (MPP⁺) [2]. This pivotal finding established THPs as tools for neurodegenerative disease modeling and highlighted the role of blood-brain barrier permeability in neuroactive small molecules. Early synthetic efforts faced challenges in regioselective THP functionalization, as seen in fire ant venom analog studies where short-chain 6-alkyl-THPs (C6–C9) lacked antifungal activity, delaying SAR insights until longer chains (C14–C18) were synthesized [4]. The 1990s–2000s saw advances in asymmetric catalysis for THP synthesis, enabling enantiopure neuroactive agents like dopamine autoreceptor agonists derived from oxindole-fused THPs [2].
6-Alkyl-2,3,4,5-THPs exhibit chain length-dependent antifungal activity. Synthetic analogs mimicking fire ant venom alkaloids show peak activity against Candida and Cryptococcus species at C16–C17 chains:
Table 2: Antifungal Activity of 6-Alkyl-2,3,4,5-THPs vs. Amphotericin B
Compound | C. neoformans MFC (μg/mL) | C. albicans MFC (μg/mL) | C. glabrata MFC (μg/mL) | C. krusei MFC (μg/mL) |
---|---|---|---|---|
6-hexadecyl-THP (5e) | 3.8 | 15.0 | 7.5 | 7.5 |
6-heptadecyl-THP (5f) | 3.8 | >20 | 7.5 | 15.0 |
Amphotericin B | 0.47 | 0.63 | 0.94 | 1.25 |
Mechanistically, these amphiphilic THPs disrupt membrane integrity without cytotoxicity (IC₅₀ >10 μg/mL in mammalian cells), positioning 6-methyl-THP as a scaffold for optimizing antifungal selectivity [4].
THP derivatives enable precise CNS targeting due to their ability to cross the blood-brain barrier. Orthosteric M5 muscarinic antagonists based on 1,2,5,6-THP-3-carboxylates (e.g., compound 56) exhibit 11-fold selectivity for M5 over M1 receptors, inhibiting oxotremorine-evoked dopamine release at sub-nanomolar concentrations (IC₅₀ = 0.45 nM) [7]. This specificity stems from interactions with non-conserved residues in the M5 receptor’s orthosteric pocket, revealed through homology modeling and docking studies [7].
Modern THP synthesis employs diverse catalytic strategies:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2